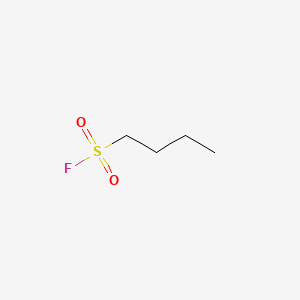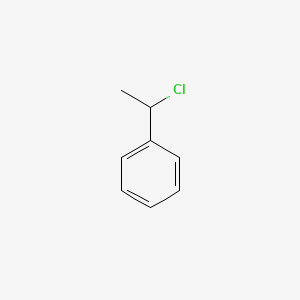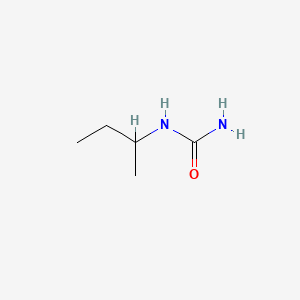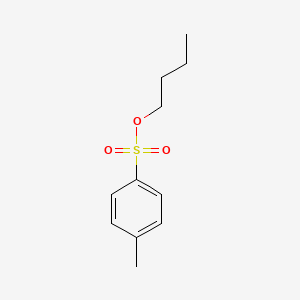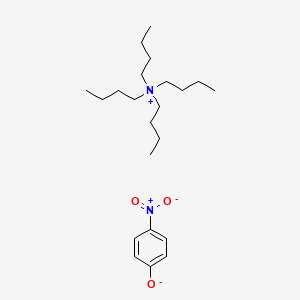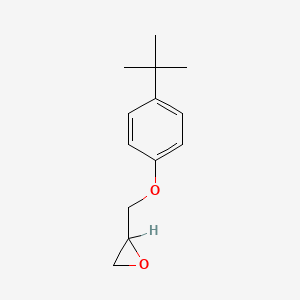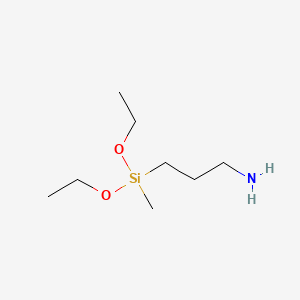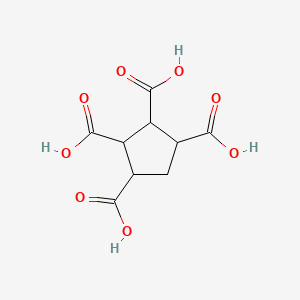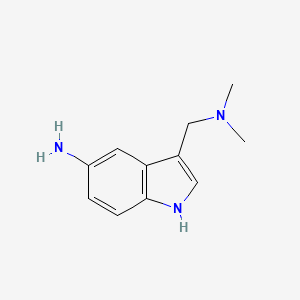
Indole, 5-amino-3-((dimethylamino)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Indole, 5-amino-3-((dimethylamino)methyl)-” is a compound with the molecular formula C11H15N3 . It is also known by other names such as 5-Aminogramine and 3-((Dimethylamino)methyl)-1H-indol-5-amine .
Synthesis Analysis
The synthesis of a similar compound, (3-(2-(dimethylamino) ethyl)-1H-indol-5-yl) methanol, has been reported. The synthesis involved the reduction of three carbonyl groups at a time with an inexpensive reagent called vitride .Molecular Structure Analysis
The molecular weight of “Indole, 5-amino-3-((dimethylamino)methyl)-” is 189.26 g/mol . The IUPAC name for this compound is 3-[(dimethylamino)methyl]-1H-indol-5-amine . The InChI and Canonical SMILES for this compound are also available .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 45 Ų and contains 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 and a complexity of 193 .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including “Indole, 5-amino-3-((dimethylamino)methyl)-”, have shown promising antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as effective antiviral agents .
Anti-inflammatory Properties
Indole derivatives are known to possess anti-inflammatory properties. They can potentially be used in the treatment of various inflammatory diseases .
Anticancer Applications
Indole derivatives have been found to exhibit anticancer properties. They can potentially inhibit the growth of cancer cells and could be used in cancer treatment .
Anti-HIV Activity
Indole derivatives have shown anti-HIV activity. They can potentially inhibit the replication of the HIV virus .
Antioxidant Properties
Indole derivatives are known to possess antioxidant properties. They can potentially neutralize harmful free radicals in the body .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity. They can potentially inhibit the growth of various harmful microorganisms .
Antitubercular Activity
Indole derivatives have been found to exhibit antitubercular properties. They can potentially inhibit the growth of Mycobacterium tuberculosis .
Antidiabetic Applications
Indole derivatives have shown antidiabetic activity. They can potentially regulate blood glucose levels and could be used in the treatment of diabetes .
Wirkmechanismus
Target of Action
“Indole, 5-amino-3-((dimethylamino)methyl)-” is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound has significant effects at the molecular and cellular level.
Zukünftige Richtungen
Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole, 5-amino-3-((dimethylamino)methyl)-” and similar compounds could have potential applications in the development of new pharmaceuticals.
Eigenschaften
IUPAC Name |
3-[(dimethylamino)methyl]-1H-indol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCLCCAAPPKYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CNC2=C1C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187737 |
Source


|
| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indole, 5-amino-3-((dimethylamino)methyl)- | |
CAS RN |
3414-74-2 |
Source


|
| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

